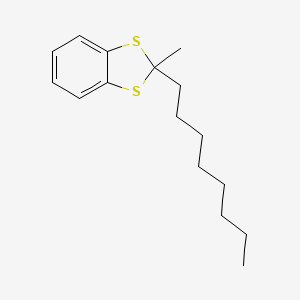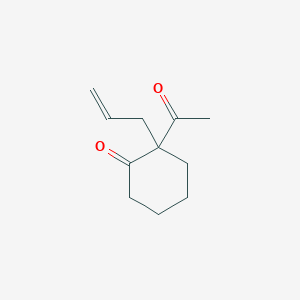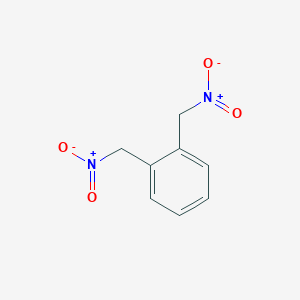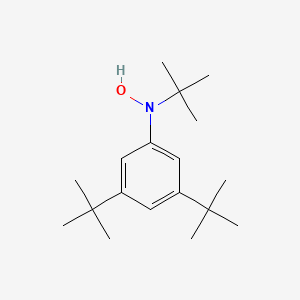
N,3,5-Tri-tert-butyl-N-hydroxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,3,5-Tri-tert-butyl-N-hydroxyaniline is a chemical compound characterized by the presence of three tert-butyl groups and a hydroxyaniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,3,5-Tri-tert-butyl-N-hydroxyaniline typically involves the reaction of 3,5-di-tert-butylaniline with tert-butyl hydroperoxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a transition metal complex, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N,3,5-Tri-tert-butyl-N-hydroxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the hydroxyaniline moiety to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Aplicaciones Científicas De Investigación
N,3,5-Tri-tert-butyl-N-hydroxyaniline has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its role in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,3,5-Tri-tert-butyl-N-hydroxyaniline involves its interaction with molecular targets such as enzymes and receptors. The hydroxyaniline moiety can participate in redox reactions, influencing cellular processes and pathways. The tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
N-tert-Butyl-3,5-dimethylaniline: Similar structure but lacks the hydroxy group.
N-tert-Butylhydroxylamine: Contains a hydroxylamine moiety but lacks the aromatic ring.
Uniqueness
N,3,5-Tri-tert-butyl-N-hydroxyaniline is unique due to the combination of three tert-butyl groups and a hydroxyaniline moiety, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
65754-18-9 |
|---|---|
Fórmula molecular |
C18H31NO |
Peso molecular |
277.4 g/mol |
Nombre IUPAC |
N-tert-butyl-N-(3,5-ditert-butylphenyl)hydroxylamine |
InChI |
InChI=1S/C18H31NO/c1-16(2,3)13-10-14(17(4,5)6)12-15(11-13)19(20)18(7,8)9/h10-12,20H,1-9H3 |
Clave InChI |
VIMBHGNVBNRIMY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1)N(C(C)(C)C)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


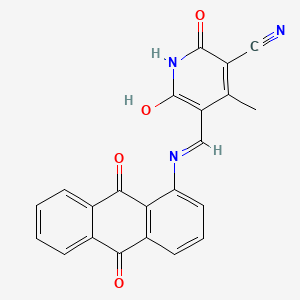
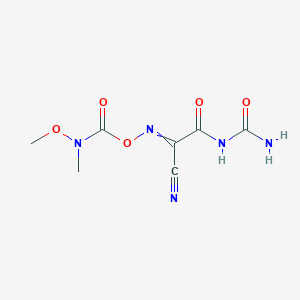
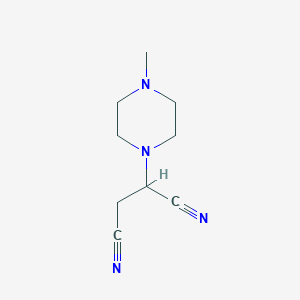


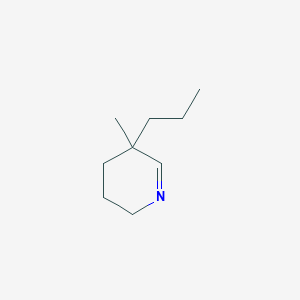
![3-[1-(4-Methoxyphenyl)-1-oxobutan-2-yl]cyclopentan-1-one](/img/structure/B14476692.png)

